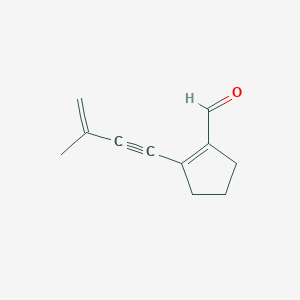
2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde, also known as MBC, is a chemical compound that has been widely studied for its potential applications in scientific research. MBC is a highly reactive aldehyde that has been used in a variety of synthetic reactions to create new compounds with unique properties. In
Mécanisme D'action
2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde is a highly reactive aldehyde that can undergo a variety of chemical reactions. In biological systems, 2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde can react with amino acids, nucleotides, and other biomolecules to form covalent adducts. These adducts can alter the function of the biomolecules, leading to changes in cellular signaling pathways and other physiological processes.
Biochemical and Physiological Effects:
2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in DNA replication and repair, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. 2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde in lab experiments is its high reactivity, which allows for the synthesis of new compounds with unique properties. However, 2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde is also highly toxic and can be difficult to handle safely. Additionally, the reactivity of 2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde can make it difficult to control the outcome of reactions, which can lead to the formation of unwanted byproducts.
Orientations Futures
There are many potential future directions for research on 2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde. One area of interest is the development of new drugs based on the structure of 2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde. Another area of interest is the use of 2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde as a probe for studying enzyme kinetics and other biological processes. Additionally, there is interest in exploring the potential applications of 2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde in materials science, particularly in the development of new materials with unique properties.
Méthodes De Synthèse
2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde can be synthesized by reacting 2-cyclopenten-1-one with 3-methyl-3-butyn-1-ol in the presence of a palladium catalyst. The reaction produces 2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde as a yellow oil, which can be purified using distillation or chromatography. The yield of the reaction is typically around 60-70%.
Applications De Recherche Scientifique
2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde has been used in a variety of scientific research applications, including as a building block for the synthesis of new compounds, as a reagent in organic chemistry reactions, and as a probe for studying enzyme kinetics. 2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde has also been used in the development of new drugs, particularly for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
184155-06-4 |
|---|---|
Nom du produit |
2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde |
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-(3-methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-9(2)6-7-10-4-3-5-11(10)8-12/h8H,1,3-5H2,2H3 |
Clé InChI |
WBWHQCPCEWKJRY-UHFFFAOYSA-N |
SMILES |
CC(=C)C#CC1=C(CCC1)C=O |
SMILES canonique |
CC(=C)C#CC1=C(CCC1)C=O |
Synonymes |
1-Cyclopentene-1-carboxaldehyde, 2-(3-methyl-3-buten-1-ynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)





![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)


![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)